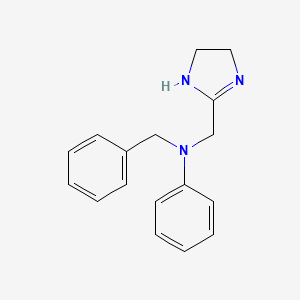
安塔唑啉
描述
安塔唑啉是一种第一代抗组胺药,具有抗胆碱能作用。 它主要用于缓解鼻塞,以及与萘甲唑啉合用作为眼药水,用于缓解过敏性结膜炎的症状 。 安塔唑啉的化学式为 C17H19N3,它以其选择性结合组胺 H1 受体,从而阻断内源性组胺的作用而闻名 .
作用机制
安塔唑啉通过与组胺 H1 受体结合发挥作用,从而阻断内源性组胺的作用。 这导致与组胺释放相关的症状(如鼻塞和过敏性结膜炎)暂时缓解 。 分子靶点包括组胺 H1 受体,所涉及的途径主要与抑制组胺介导的信号传导有关 .
类似化合物:
氯苯那敏: 另一种第一代抗组胺药,具有类似的抗胆碱能特性。
苯海拉明: 以其镇静作用而闻名,用于治疗过敏症和作为助眠药。
多西拉敏: 常用作助眠药,并具有抗组胺特性.
安塔唑啉的独特性: 安塔唑啉与萘甲唑啉合用治疗过敏性结膜炎是独一无二的,提供了抗组胺和减充血作用。 其对组胺 H1 受体的特定结合亲和力及其可用于各种配方(如眼药水和鼻喷雾剂)的能力使其成为制药行业中一种用途广泛的化合物 .
科学研究应用
安塔唑啉具有广泛的科学研究应用:
化学: 用作有机合成中的试剂以及配位化学中的配体。
生物学: 研究其对组胺受体的影响及其在调节免疫反应中的潜在作用。
生化分析
Biochemical Properties
Antazoline acts as a histamine H1 receptor antagonist . It selectively binds to but does not activate histamine H1 receptors, thereby blocking the actions of endogenous histamine . This subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Cellular Effects
The primary cellular effect of Antazoline is the blocking of histamine H1 receptors, which leads to a reduction in the symptoms of allergic reactions . This includes relief from nasal congestion and allergic conjunctivitis .
Molecular Mechanism
The molecular mechanism of Antazoline involves its binding to the histamine H1 receptor . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Dosage Effects in Animal Models
Specific studies on the dosage effects of Antazoline in animal models are limited. Antazoline has been used in veterinary medicine to treat allergic conjunctivitis .
Metabolic Pathways
It has been suggested that Antazoline is predominantly metabolized by CYP2D6, with a minor role played by CYP2C19 .
准备方法
合成路线和反应条件: 安塔唑啉可以通过多步合成方法制备,该方法涉及苯胺与乙二醛反应形成中间体,然后与苯肼反应生成最终产物 。 反应条件通常涉及使用乙醇等溶剂和盐酸等催化剂以促进反应。
工业生产方法: 在工业环境中,安塔唑啉使用类似的合成路线但更大规模地生产。 该过程涉及使用高压反应器和连续流系统以确保高效生产。 反应条件经过优化以最大限度地提高产率和纯度,并制定严格的质量控制措施以确保最终产品符合药典标准 .
化学反应分析
反应类型: 安塔唑啉经历各种化学反应,包括:
氧化: 安塔唑啉可以氧化形成其相应的 N-氧化物衍生物。
还原: 安塔唑啉中的咪唑啉环可以还原形成二氢衍生物。
常用试剂和条件:
氧化: 通常使用过氧化氢或间氯过氧苯甲酸等试剂。
还原: 使用钯碳催化氢化是一种典型的方法。
主要形成的产物:
氧化: 安塔唑啉 N-氧化物。
还原: 二氢安塔唑啉。
取代: 硝基安塔唑啉和溴安塔唑啉.
相似化合物的比较
Chlorpheniramine: Another first-generation antihistamine with similar anticholinergic properties.
Diphenhydramine: Known for its sedative effects and used in the treatment of allergies and as a sleep aid.
Doxylamine: Commonly used as a sleep aid and for its antihistamine properties.
Uniqueness of Antazoline: Antazoline is unique in its combination with naphazoline for the treatment of allergic conjunctivitis, providing both antihistamine and decongestant effects. Its specific binding affinity for histamine H1 receptors and its ability to be used in various formulations, such as eye drops and nasal sprays, make it a versatile compound in the pharmaceutical industry .
属性
IUPAC Name |
N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYFJDPCWQRWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
154-68-7 (phosphate (1:1)), 2508-72-7 (hydrochloride) | |
| Record name | Antazoline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022613 | |
| Record name | Antazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Antazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Mol wt 301.82. Bitter crystals producing temporary numbness of the tongue. mp 237-241 °C. UV max: 242 nm (E 1% 1cm = 495 to 515); min 222 nm. One gram dissolves in 40 ml water, in 25 ml alc. Practically insol in ether, benzene, chloroform. pH (1% aq soln): 6.3. /Hydrochloride/, Crystals. Bitter taste. mp 194-198 °C. Sol in water. Sparingly sol in methanol. Practically insol in benzene, ether. pH (2% aq soln): 4.5. /Phosphate/, Sparingly soluble in alcohol; practically insoluble in benzene and ether, In water, 6.63X10+2 mg/L at 30 °C | |
| Record name | Antazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ANTAZOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Antazoline binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine., Antihistamine drugs are competitive, reversible inhibitors of the action of histamine at the H1 receptor. /Antihistamines/ | |
| Record name | Antazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ANTAZOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline powder | |
CAS No. |
91-75-8 | |
| Record name | Antazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antazoline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Antazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHA8014SS1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ANTAZOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Antazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
227-229, 120-122 °C | |
| Record name | Antazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ANTAZOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is antazoline and what is its primary historical use?
A1: Antazoline is a first-generation antihistamine, meaning it blocks the action of histamine, a chemical released by the body during allergic reactions. [, , , ] It was initially used to treat allergic conditions like rhinitis and conjunctivitis. []
Q2: What is the new therapeutic application of antazoline that has garnered recent interest?
A2: Research suggests that intravenous antazoline possesses significant antiarrhythmic properties and can be effective in the rapid conversion of atrial fibrillation (AF) to sinus rhythm. [, , , , , , , , , , , , , , , , ]
Q3: Are there specific patient populations where antazoline's efficacy in treating atrial fibrillation might differ?
A4: Research suggests that antazoline may be more effective in patients with short-duration AF (less than 48 hours). [, , , , , ] Additionally, its efficacy appears to decrease in patients with chronic kidney disease, particularly in those with an estimated glomerular filtration rate (eGFR) below 45 mL/min. [, ]
Q4: What are the potential advantages of using antazoline for pharmacological cardioversion compared to other agents?
A5: One potential advantage is its rapid onset of action, often converting AF to sinus rhythm within minutes. [, , , ] It also appears to have a favorable safety profile with a low incidence of severe adverse effects. [, , , , ]
Q5: What is the mechanism of action of antazoline in terminating atrial fibrillation?
A6: While the exact mechanism remains unclear, studies using isolated rabbit hearts suggest that antazoline might suppress the development of early afterdepolarizations and Torsades de Pointes, both proarrhythmic events. [, ] It appears to achieve this by reducing the spatial dispersion of repolarization, essentially harmonizing the heart's electrical activity. [, ]
Q6: How does antazoline affect the electrical activity of the heart?
A7: Antazoline has been shown to prolong the QT interval, PR interval, and QRS complex duration, suggesting it affects both conduction and refractoriness within the heart. [] Studies using isolated rabbit hearts revealed that it prolongs action potential duration, effective refractory period, and interatrial conduction time, all of which contribute to its antiarrhythmic effects. [, ]
Q7: Are there any studies investigating the hemodynamic effects of antazoline?
A8: Yes, a study involving healthy volunteers found that antazoline administration led to a transient decrease in blood pressure, stroke volume, and an increase in total peripheral resistance. [] These findings suggest a modest negative inotropic effect, meaning it slightly reduces the heart's force of contraction. []
Q8: What is the molecular formula and weight of antazoline?
A9: The molecular formula of antazoline hydrochloride is C17H19N3 · HCl, and its molecular weight is 301.8 g/mol. []
Q9: What are some analytical methods used to determine the concentration of antazoline in biological samples?
A9: Several methods have been developed and validated for quantifying antazoline in various matrices. These include:
- Reversed-phase ion-pair chromatography: This method, coupled with liquid-liquid extraction, has been successfully used to determine antazoline hydrochloride concentrations in rat plasma and excreta. []
- Magnetic core–shell molecularly imprinted nano-conjugate sorbent: This novel method shows promise for the effective dispersive solid phase extraction of antazoline and its metabolite, hydroxyantazoline, from human plasma, enabling pharmacokinetic studies. []
Q10: What is the primary route of antazoline elimination?
A11: Following intravenous administration in rats, urinary excretion appears to be the major route of elimination for antazoline. [] Studies show that approximately 61.8% of the administered dose is recovered in urine within 72 hours. []
Q11: What are the known metabolites of antazoline?
A12: Hydroxyantazoline is a primary metabolite of antazoline. [, ]
Q12: Are there any studies exploring the stability of antazoline in pharmaceutical formulations?
A14: Yes, stability-indicating HPLC methods have been developed to evaluate the stability of antazoline in combination with other drugs, like naphazoline, in ophthalmic solutions. [, ] These methods can identify and quantify degradation products, enabling assessment of the formulation's shelf-life and quality control. [, ]
Q13: Are there any known degradation products of antazoline?
A15: One identified degradation product of antazoline is N-[(N-benzylanilino)acetyl]ethylenediamine. This product was found in an expired stability lot of an ophthalmic solution containing antazoline and naphazoline. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide](/img/structure/B1665481.png)
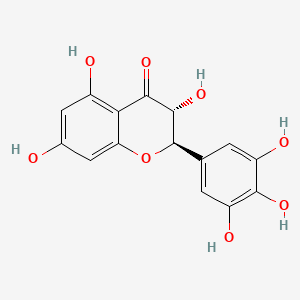
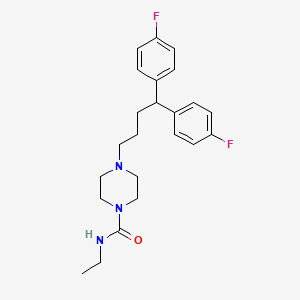
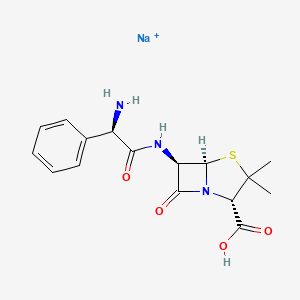
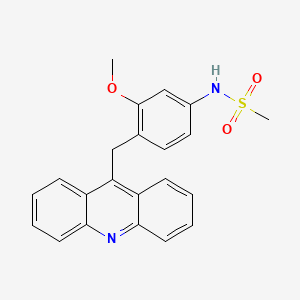
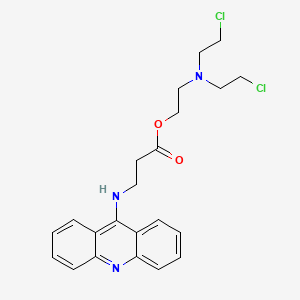

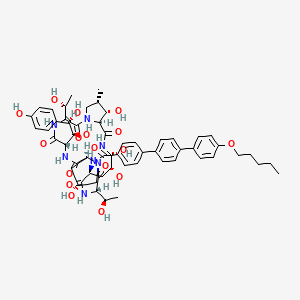
![ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride](/img/structure/B1665495.png)
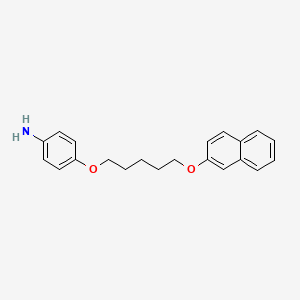
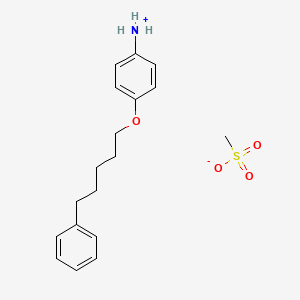
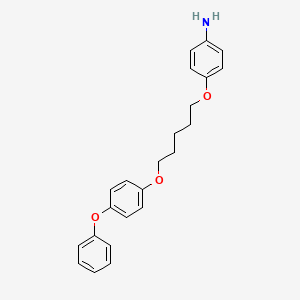
![[4-[5-(4-methylphenoxy)pentoxy]phenyl]azanium;chloride](/img/structure/B1665502.png)

